6-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with a 1,2,4-oxadiazole moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals that target various diseases.
The compound can be synthesized through reactions involving isonicotinic acid derivatives and oxadiazole precursors. It belongs to the class of compounds known as oxadiazoles, which are characterized by their five-membered aromatic rings containing two nitrogen atoms and three carbon atoms. Oxadiazoles have been extensively studied for their diverse biological properties, including anti-inflammatory, antibacterial, and anticancer activities.
The synthesis of 6-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-3-amine typically involves several steps:
The compound can undergo various chemical reactions typical for amines and heterocycles:
The mechanism of action for compounds like 6-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-3-amine often involves interaction with biological targets such as enzymes or receptors. For instance:
Data from cytotoxicity studies indicate that derivatives containing oxadiazole rings exhibit significant activity against various cancer cell lines .
The physical properties include:
Chemical properties include:
The primary applications of 6-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-3-amine are in medicinal chemistry and drug development:
The 1,2,4-oxadiazole ring is a five-membered heterocycle featuring one oxygen and two nitrogen atoms within its aromatic structure. This arrangement confers exceptional bioisosteric properties, enabling it to mimic ester, amide, and carboxylic acid functionalities while offering superior metabolic stability due to resistance to hydrolysis and enzymatic degradation [1] [5]. Its balanced hydrophilic-lipophilic character facilitates optimal membrane permeability and target engagement, making it a privileged scaffold in drug design. The ring participates in diverse non-covalent interactions (hydrogen bonding, π-π stacking, dipole-dipole) with biological targets, underpinning its presence in compounds targeting enzymes, receptors, and nucleic acids [3] [5].
Naturally occurring 1,2,4-oxadiazoles, such as the cytotoxic marine alkaloids Phidianidine A and B (isolated from Phidiana militaris), demonstrate the scaffold’s biological relevance, exhibiting potent activity against tumor cell lines (e.g., HeLa, CaCo-2) and agonism against protein-tyrosine phosphatase 1B (PTP1B) [1] [5]. Quisqualic acid, another natural derivative from Quisqualis indica seeds, acts as a metabotropic glutamate receptor agonist, highlighting the ring’s neurological targeting potential [1].
Property | Value/Role | Impact on Drug Design |
---|---|---|
Aromaticity | Moderately aromatic | Enhances metabolic stability & planar binding |
Dipole Moment | ~3.5 Debye | Facilitates polar interactions with targets |
Bioisosteric Equivalence | Amide, ester, carboxylate mimics | Improves pharmacokinetics & reduces toxicity |
Chemical Stability | Resistant to hydrolysis, oxidation | Suitable for oral drug formulation |
Integrating a pyridine ring with a 1,2,4-oxadiazole moiety creates a hybrid pharmacophore with synergistic bioactivity. The pyridine nitrogen acts as a hydrogen bond acceptor and metalloenzyme ligand, while the oxadiazole contributes dipolar character and planar rigidity. This architecture enhances binding to diverse biological targets, particularly kinases, DNA topoisomerases, and microbial enzymes [3] [6]. Crucially, the spatial orientation between the rings modulates activity. For 6-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-3-amine, the meta-linked amine on the pyridine enables hydrogen bond donation, while the 3-methyloxadiazole optimizes lipophilicity [3] [6].
Computational and crystallographic studies confirm that oxadiazole-pyridine hybrids engage targets via π-π stacking (e.g., with tyrosine/phenylalanine residues) and hydrogen bonding. For instance, in N-pyridyl urea-oxadiazole hybrids, stacking interactions between oxadiazole and pyridine rings stabilize protein-ligand complexes, as validated by X-ray diffraction and Hirshfeld surface analysis [3]. Such interactions are critical for inhibitors of DNA gyrase (e.g., oxadiazole-pyrrole hybrids with IC₅₀ = 1.2 µM against E. coli gyrase) or anticancer agents disrupting kinase signaling [2] [6].
Hybrid Structure | Biological Target | Activity |
---|---|---|
Pyridine-oxadiazole-pyrrole | DNA Gyrase (ATP-binding site) | IC₅₀ = 1.2 µM (E. coli) [2] |
N-Pyridyl urea-1,2,4-oxadiazole | Protein tyrosine residues | Stabilized via π-π stacking [3] |
5-FU-linked oxadiazole-pyridine | Thymidylate synthase (Cancer cells) | Antiproliferative IC₅₀ < 5 µM (MCF-7) [7] |
6-(3-Me-1,2,4-oxadiazol-5-yl)pyridin-3-amine | Kinases / DNA repair enzymes | Predicted PARP1 inhibition [6] |
The therapeutic journey of 1,2,4-oxadiazoles began in 1884 with Tiemann and Krüger’s seminal synthesis [1]. Significant interest emerged in the 1940s with explorations of their biological potential, culminating in the 1960s launch of Oxolamine as the first 1,2,4-oxadiazole drug—a cough suppressant acting on airway sensory nerves [1] [5]. This breakthrough validated the scaffold’s clinical utility and spurred development of derivatives like:
The 21st century saw accelerated innovation, leveraging the ring’s bioisosteric versatility. Modern design focuses on kinase inhibitors (e.g., compounds targeting RET kinase in cancers), antivirals, and antiparasitics. 6-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-3-amine exemplifies next-generation hybrids, where the pyridinamine moiety enables DNA-binding (evidenced by nucleus morphology changes in cancer cells) and potential PARP1 inhibition, as suggested by reduced cytotoxicity in the presence of Fluzaparib [6] [7]. Synthesis routes have also evolved from classical amidoxime-acid cyclizations to microwave-assisted green chemistry, improving efficiency for derivatives like this compound [7] [8].
Era | Compound | Therapeutic Category | Mechanism/Target |
---|---|---|---|
1960s | Oxolamine | Antitussive | Airway sensory nerve modulation |
1970s | Butalamine | Vasodilator | Vascular smooth muscle relaxation |
1990s | Pleconaril | Antiviral | Picornavirus capsid inhibition |
2000s | Fasiplon | Anxiolytic | GABA_A receptor partial agonism |
2010s | Ataluren | Genetic disorder therapy | Nonsense mutation read-through |
2020s | Pyridine-oxadiazole hybrids (e.g., 6-(3-Me-oxadiazolyl)pyridin-3-amine) | Anticancer / Antimicrobial | Kinase/DNA repair inhibition [6] [7] |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8